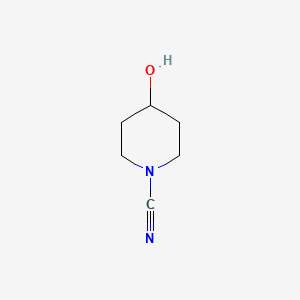

4-Hydroxypiperidine-1-carbonitrile

Cat. No. B1343069

Key on ui cas rn:

51075-37-7

M. Wt: 126.16 g/mol

InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07132426B2

Procedure details

In a variation of the method described by Yarovenko et al, (Bull. Acad. Sci. USSR, Div. Chem. Sci. 1991, 40, 1924) ZnCl2, (1 N in ether, 120 mL, 120 mmol) was added in a dropwise fashion over 15 min to a magnetically stirred solution of N-hydroxy-isobutyramidine (12.2 g, 120 mmol) and 4-hydroxypiperidine-1-carbonitrile (12.6 g, 100 mmol) in ethyl acetate (500 mL). Precipitate formed immediately upon addition, and at a point the stirring bar became immobilized in the matrix, requiring the reaction to be manually shaken for the remainder of addition. After standing for 15 min, the supernatant was decanted and filtered, and the residue was rinsed twice with ether, furnishing a hard white precipitate which was collected by filtration. This material was taken up in conc. HCl (50 mL), diluted to 4 N with EtOH (100 mL), and refluxed for 1 h. Upon cooling, a white precipitate was removed by filtration, then the filtrate was reduced to 50 mL and diluted with 100 mL water. Solid Na2CO3 was added until the mixture was basic, CH2Cl2 was added, and the resulting mixture was filtered, rinsing with CH2Cl2. The organic extract was separated, dried over MgSO4, and the solvent was removed to afford a viscous, amber oil as 1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-ol (15.0 g, 71% yield): 1H NMR (CDCl3) δ 3.95 (m, 3H), 3.37 (m, 2H), 2.88 (m, 1H), 2.34 (br s, 1H), 1.93 (m, 2H), 1.63 (m, 2H), 1.28 (d, 6H, J=7.1 Hz); MS m/z 212.3 (M+).

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][NH:2][C:3](=[NH:7])[CH:4]([CH3:6])[CH3:5].[OH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]#N)[CH2:11][CH2:10]1>CCOCC.C(OCC)(=O)C.[Cl-].[Cl-].[Zn+2]>[CH:4]([C:3]1[N:7]=[C:15]([N:12]2[CH2:13][CH2:14][CH:9]([OH:8])[CH2:10][CH2:11]2)[O:1][N:2]=1)([CH3:6])[CH3:5] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.2 g

|

|

Type

|

reactant

|

|

Smiles

|

ONC(C(C)C)=N

|

|

Name

|

|

|

Quantity

|

12.6 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1CCN(CC1)C#N

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Zn+2]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to be manually shaken for the remainder of addition

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Precipitate formed immediately upon addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the supernatant was decanted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue was rinsed twice with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

furnishing a hard white precipitate which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted to 4 N with EtOH (100 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white precipitate was removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 100 mL water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Solid Na2CO3 was added until the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

CH2Cl2 was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing with CH2Cl2

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C1=NOC(=N1)N1CCC(CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |